2,4,6-trimethyl-1H-indene
Overview
Description
2,4,6-Trimethyl-1H-indene is an organic compound with the molecular formula C12H14 It is a derivative of indene, characterized by the presence of three methyl groups attached to the 2nd, 4th, and 6th positions of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethyl-1H-indene typically involves the alkylation of indene with methylating agents. One common method is the Friedel-Crafts alkylation, where indene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of nitro groups or other functional groups.
Scientific Research Applications
2,4,6-Trimethyl-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-1H-indene involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The presence of methyl groups can influence the reactivity and selectivity of the compound in different chemical environments.
Comparison with Similar Compounds
Indene: The parent compound without methyl groups.
1,2,3-Trimethylindene: A similar compound with methyl groups at different positions.
2,3,5-Trimethylindene: Another isomer with a different methyl group arrangement.
Uniqueness: 2,4,6-Trimethyl-1H-indene is unique due to the specific positioning of its methyl groups, which can significantly influence its chemical properties and reactivity compared to other isomers. This unique structure makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,4,6-trimethyl-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-8-4-10(3)12-7-9(2)6-11(12)5-8/h4-5,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNBXQPGMJVNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448316 | |
Record name | 2,4,6-trimethyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150096-40-5 | |
Record name | 2,4,6-trimethyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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